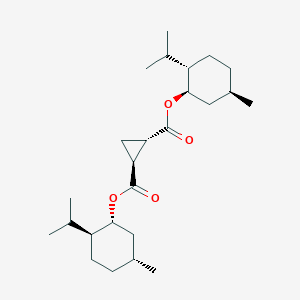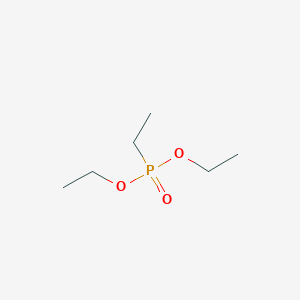![molecular formula C6H11Cl2N3 B117107 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride CAS No. 157327-44-1](/img/structure/B117107.png)
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride
Vue d'ensemble
Description
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride is a chemical compound that has been studied for its potential applications in the field of medicine . It has been evaluated for its enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines .
Molecular Structure Analysis
The molecular formula of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride is C6H11Cl2N3 . The molecular weight is 196.08 . The InChI key is ZPIFAYFILYYZIG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride include a molecular weight of 123.16 g/mol, an XLogP3-AA of -0.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .Applications De Recherche Scientifique
Corrosion Inhibition
Pyrazolopyridine derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. Research conducted by Dandia et al. (2013) demonstrated the efficacy of these compounds in reducing corrosion, suggesting their application in industrial settings to protect metal surfaces against acidic corrosion (Dandia, Gupta, Singh, & Quraishi, 2013).
Antiproliferative Activity
Studies have explored the antiproliferative effects of pyrazolopyridine derivatives on various cancer cell lines. Pawar, Pansare, and Shinde (2017) synthesized a series of these compounds and tested their efficacy against lung, cervical, breast, and prostate cancer cells, showing promising results in inhibiting tumor cell proliferation (Pawar, Pansare, & Shinde, 2017).
Inhibitors of Human Eosinophil Phosphodiesterase
Research by Duplantier et al. (2007) investigated pyrazolopyridine derivatives as inhibitors of human eosinophil phosphodiesterase. Their findings highlighted the potential of these compounds in medical applications, particularly in treating conditions involving eosinophils (Duplantier et al., 2007).
Molecular Conformations and Hydrogen Bonding
The molecular structures and hydrogen bonding properties of various pyrazolopyridine derivatives have been a subject of study. Research by Sagar et al. (2017) provided insights into the conformational properties of these compounds, which is crucial for understanding their chemical behavior and potential applications (Sagar, Harsha, Yathirajan, Rangappa, Rathore, & Glidewell, 2017).
Mycobacterium tuberculosis Pantothenate Synthetase Inhibitors
Pyrazolopyridine derivatives have been evaluated for their role as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. Samala et al. (2013) synthesized and tested several compounds for this purpose, identifying potential new treatments for tuberculosis (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
Synthesis of Novel Fused Heterobicycles
The synthesis and properties of pyrazolopyridine-3-ols, a novel class of fused heterobicycles, have been investigated. Karthikeyan, Vijayakumar, and Sarveswari (2014) contributed to the understanding of these compounds, which may have various pharmaceutical and industrial applications (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Electrochemical Studies
Sudheer and Quraishi (2015) conducted studies focusing on the electrochemical properties of aryl pyrazolopyridine derivatives. Their research provided insights into the potential application of these compounds in electrochemistry and materials science (Sudheer & Quraishi, 2015).
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-2-7-3-5-4-8-9-6(1)5;;/h4,7H,1-3H2,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIFAYFILYYZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375237 | |
| Record name | 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride | |
CAS RN |
157327-44-1 | |
| Record name | 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B117046.png)
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)


![Octahydro-6H-pyrazino[1,2-C]pyrimidin-6-one](/img/structure/B117060.png)
